

Application Note: Quantification of WEE1 Protein Stabilization Following LEB-03-146 Treatment

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Compound of Interest

Compound Name: LEB-03-146

Cat. No.: B12410499

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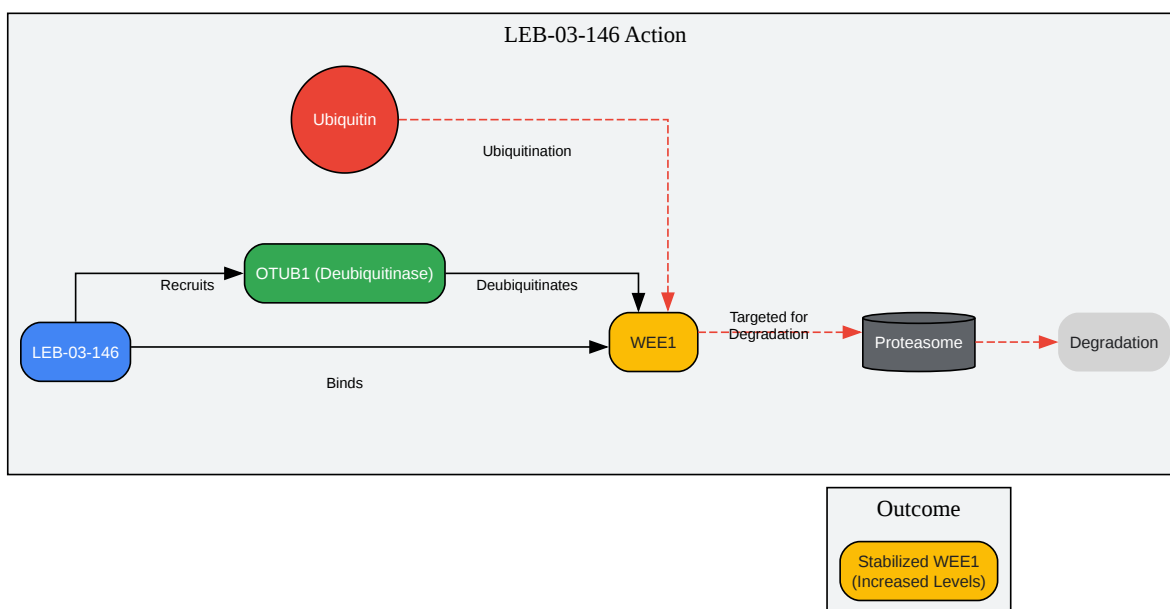
Introduction

WEE1 is a critical nuclear kinase that serves as a key regulator of the G2/M cell cycle checkpoint.[1][2] It prevents premature entry into mitosis by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] In many cancers, there is an increased reliance on the G2/M checkpoint for DNA repair, making WEE1 an attractive therapeutic target.[3] While numerous inhibitors of WEE1 kinase activity, such as Adavosertib (AZD1775), are in development, an alternative approach is to modulate WEE1 protein stability.

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to stabilize WEE1 protein levels.[4] It achieves this by linking the WEE1 inhibitor Adavosertib to a recruiter for the deubiquitinase OTUB1.[4] This targeted recruitment of OTUB1 to WEE1 is expected to counteract its ubiquitination and subsequent proteasomal degradation, leading to an increase in intracellular WEE1 protein concentrations.

This application note provides detailed protocols for quantifying the stabilization of WEE1 protein in cultured cells following treatment with **LEB-03-146**. The methodologies described include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunofluorescence.

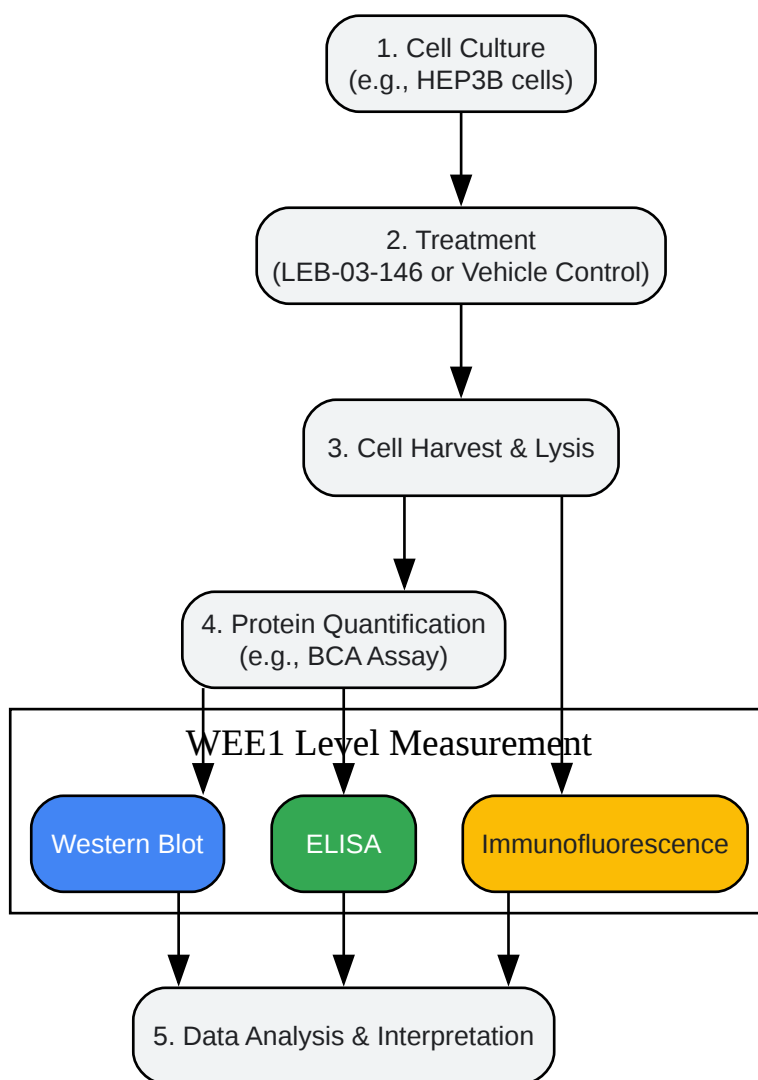
Signaling Pathway of LEB-03-146 Action



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Caption: Mechanism of **LEB-03-146**-mediated WEE1 stabilization.

Experimental Workflow



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Caption: Workflow for measuring WEE1 levels after **LEB-03-146** treatment.

Data Presentation

The following table presents hypothetical data illustrating the expected outcome of **LEB-03-146** treatment on WEE1 protein levels in HEP3B hepatoma cancer cells, as measured by different techniques.^[4]

Treatment Group	Western Blot (Relative Densitometry Units)	ELISA (WEE1 Concentration, ng/mL)	Immunofluorescence (Mean Fluorescence Intensity)
Vehicle Control	1.00 ± 0.15	50.5 ± 5.2	250 ± 30
LEB-03-146 (1 µM)	2.50 ± 0.30	125.8 ± 10.1	625 ± 55
Fold Change	2.5	2.49	2.5

Experimental Protocols

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

Materials:

- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Anti-WEE1 antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-WEE1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[6]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]
- Analysis: Quantify the band intensity using image analysis software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of WEE1 protein concentration in cell lysates.

Materials:

- WEE1 ELISA Kit (human-specific)
- Cell lysis buffer (as provided in the kit or a compatible buffer)

- Microplate reader

Protocol:

- Sample Preparation: Prepare cell lysates as per the Western Blotting protocol or the ELISA kit manufacturer's instructions.
- Assay Procedure: Follow the protocol provided with the WEE1 ELISA kit.^{[7][8]} This typically involves:
 - Adding standards and samples to the antibody-coated microplate wells.
 - Incubating to allow WEE1 to bind to the capture antibody.
 - Washing the wells to remove unbound material.
 - Adding a detection antibody that binds to a different epitope on WEE1.
 - Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of WEE1 in the experimental samples.

Immunofluorescence

Immunofluorescence allows for the visualization and semi-quantitative analysis of WEE1 protein expression and subcellular localization.

Materials:

- Cells grown on glass coverslips
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

- Blocking solution (e.g., 1% BSA, 10% normal goat serum in PBS)
- Primary antibody: Anti-WEE1 antibody
- Fluorescently-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence or confocal microscope

Protocol:

- Cell Culture and Treatment: Plate cells on coverslips and treat with **LEB-03-146** or vehicle control.
- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[\[9\]](#)
- Permeabilization: Wash the fixed cells and permeabilize with 0.25% Triton X-100 for 10 minutes to allow antibody entry.[\[9\]](#)
- Blocking: Block for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation: Incubate with the anti-WEE1 primary antibody (e.g., at a 1:200 dilution) overnight at 4°C.[\[9\]](#)
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining: Stain the nuclei with DAPI for 5 minutes.
- Mounting: Wash the coverslips and mount them onto microscope slides using mounting medium.

- Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. WEE1 is predominantly a nuclear protein.[9] Quantify the fluorescence intensity per cell using appropriate software.

Summary

The protocols outlined in this application note provide a robust framework for researchers to quantify the increase in WEE1 protein levels following treatment with the DUBTAC **LEB-03-146**. By employing Western Blotting, ELISA, and Immunofluorescence, investigators can effectively characterize the stabilizing effect of this novel compound on its target protein.

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